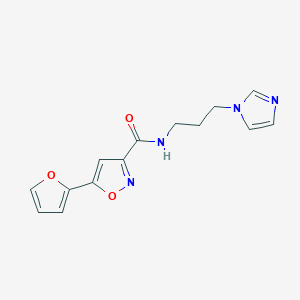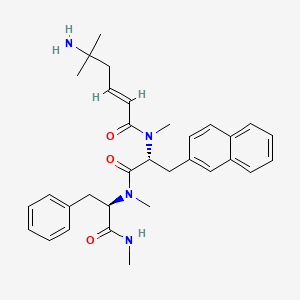
Tabimorelin
Vue d'ensemble
Description
Tabimorelin, également connu sous son nom de code de développement NN-703, est un agoniste puissant et actif par voie orale du récepteur de la ghréline/de la sécrétagogue de l'hormone de croissance (GHSR). Il mime les effets de l'agoniste peptidique endogène ghréline, stimulant la libération de l'hormone de croissance (GH). Ce composé a été l'un des premiers sécrétagogues de GH développés et est en grande partie un polypeptide modifié, mais il reste actif par voie orale in vivo .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating growth hormone release and its effects on metabolic processes.
Medicine: Explored as a potential treatment for growth hormone deficiency and other related disorders.
Mécanisme D'action
Tabimorelin, also known as this compound [INN] or developmental code name NN-703, is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue .
Target of Action
This compound primarily targets the ghrelin/growth hormone secretagogue receptor (GHSR) . GHSR is a receptor that binds ghrelin, the body’s natural ligand for this receptor . The primary role of GHSR is to stimulate the release of growth hormone (GH) when activated .
Mode of Action
This compound mimics the effects of the endogenous peptide agonist ghrelin, acting as a stimulator of growth hormone (GH) release . By binding to and activating GHSR, it triggers a series of intracellular events that lead to the release of GH .
Biochemical Pathways
Upon activation of GHSR, this compound stimulates the release of GH, which in turn leads to increased levels of insulin-like growth factor 1 (IGF-1) . It also causes smaller transient increases in levels of other hormones such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin .
Pharmacokinetics
This compound exhibits good oral bioavailability, making it an attractive alternative to daily injections of GH . It has been found to act as a cyp3a4 inhibitor, which could potentially lead to undesirable interactions with other drugs metabolized by this enzyme .
Result of Action
The activation of GHSR by this compound and the subsequent release of GH result in sustained increases in levels of GH and IGF-1 . This can lead to various physiological effects, including increased bone density, muscle mass, and decreased body fat .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, exercise, sleep, and stress can affect GH secretion and thus potentially influence the effectiveness of this compound . Furthermore, as a CYP3A4 inhibitor, this compound could interact with other drugs metabolized by this enzyme, potentially affecting its action .
Analyse Biochimique
Biochemical Properties
Tabimorelin interacts with the ghrelin/growth hormone secretagogue receptor (GHSR), acting as a potent agonist . It stimulates the release of growth hormone (GH), thereby playing a significant role in biochemical reactions . It also interacts with other biomolecules such as insulin-like growth factor 1 (IGF-1), adrenocorticotropic hormone (ACTH), cortisol, and prolactin, causing transient increases in their levels .
Cellular Effects
This compound influences various types of cells and cellular processes. It stimulates the release of GH, which has wide-ranging effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the GHSR . As an agonist of GHSR, it stimulates the release of GH, thereby influencing gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
This compound has shown sustained increases in levels of GH and IGF-1 over time in laboratory settings . The actual clinical effects in adults with growth hormone deficiency were limited
Metabolic Pathways
This compound is involved in the ghrelin/growth hormone secretagogue receptor (GHSR) pathway . It interacts with GHSR, stimulating the release of GH and influencing metabolic flux .
Méthodes De Préparation
La synthèse de Tabimorelin implique plusieurs étapes, commençant par la formation de la structure centrale, suivie de l'ajout de divers groupes fonctionnels. La voie de synthèse comprend généralement l'utilisation de techniques de synthèse peptidique en phase solide (SPPS), qui permettent l'addition séquentielle d'acides aminés pour construire la chaîne peptidique souhaitée. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Les méthodes de production industrielle peuvent impliquer une SPPS à grande échelle ou une synthèse en phase solution, selon le rendement et la pureté souhaités .
Analyse Des Réactions Chimiques
Tabimorelin subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent inverser l'oxydation des résidus de méthionine.
Substitution : Les réactions de substitution peuvent se produire au niveau des chaînes latérales des acides aminés, en particulier celles contenant des groupes fonctionnels réactifs tels que des groupes hydroxyle ou amino. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le dithiothréitol (DTT).
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Investigué pour son rôle dans la régulation de la libération de l'hormone de croissance et ses effets sur les processus métaboliques.
Médecine : Exploré comme traitement potentiel de la déficience en hormone de croissance et d'autres troubles associés.
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur de la ghréline/de la sécrétagogue de l'hormone de croissance (GHSR) sur les cellules pituitaires. Cette liaison stimule la libération de l'hormone de croissance (GH) par l'hypophyse. Les cibles moléculaires impliquées comprennent le GHSR et les voies de signalisation en aval qui régulent la libération de GH. This compound mime l'action de la ghréline, le ligand naturel du GHSR, conduisant à une augmentation de la sécrétion de GH et à des effets subséquents sur la croissance et le métabolisme .
Comparaison Avec Des Composés Similaires
Tabimorelin fait partie d'une classe de composés appelés sécrétagogues de l'hormone de croissance (GHS). Les composés similaires comprennent :
Ipamoréline : Un autre GHS qui stimule la libération de GH mais avec un profil de liaison aux récepteurs différent.
Macimoréline : Utilisé pour diagnostiquer la déficience en hormone de croissance, avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Capromoréline : Principalement utilisée en médecine vétérinaire pour stimuler l'appétit et la libération de GH chez les animaux. This compound est unique en raison de son activité orale et de sa capacité à produire des augmentations soutenues des niveaux de GH et d'IGF-1
Propriétés
IUPAC Name |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O3/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38)/b16-11+/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURGZWOTGMLDJP-ZCYANPAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](CC3=CC=CC=C3)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027158 | |
| Record name | Tabimorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193079-69-5 | |
| Record name | Tabimorelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193079-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tabimorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193079695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tabimorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TABIMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L51CBE03KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


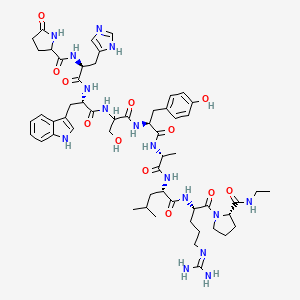

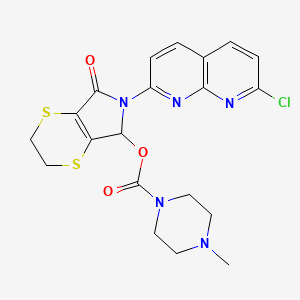
![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)
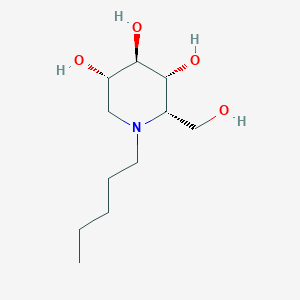
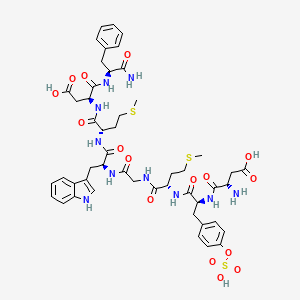
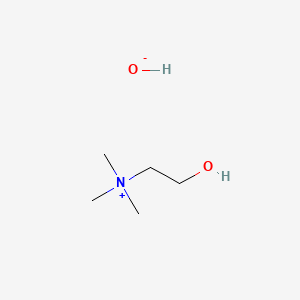
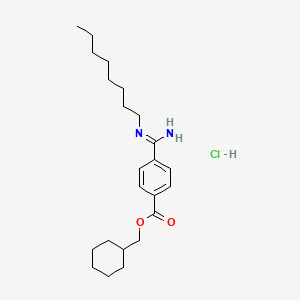
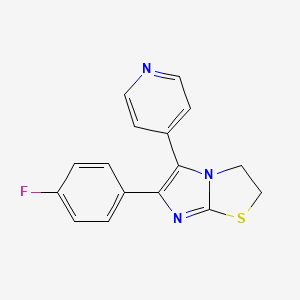
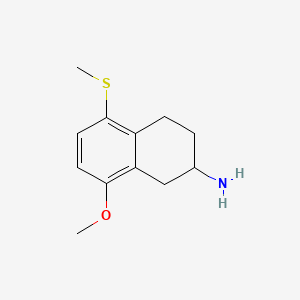
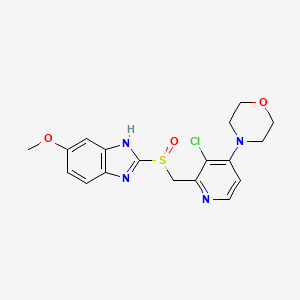
![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)

